molecular formula C19H17NO B11846868 2-[(1E)-7-methoxy-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetonitrile

2-[(1E)-7-methoxy-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetonitrile

Cat. No.: B11846868
M. Wt: 275.3 g/mol
InChI Key: ZMLVCQCJUFKPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile is an organic compound that belongs to the class of naphthalene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: The synthesis may begin with commercially available starting materials such as 7-methoxy-3-phenyl-1-tetralone and acetonitrile.

    Reaction Steps:

    Reaction Conditions: The reactions may require specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile depends on its specific application:

    Molecular Targets: It may interact with specific enzymes, receptors, or other biomolecules.

    Pathways Involved: The compound may modulate biochemical pathways, such as signal transduction or metabolic pathways, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-3-phenyl-1-tetralone: A precursor in the synthesis of the target compound.

    Naphthalene Derivatives: Compounds with similar structural features and chemical properties.

Uniqueness

2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile is unique due to its specific structural features, which may confer distinct chemical reactivity and biological activity compared to other naphthalene derivatives.

Properties

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

2-(7-methoxy-3-phenyl-3,4-dihydro-2H-naphthalen-1-ylidene)acetonitrile

InChI

InChI=1S/C19H17NO/c1-21-18-8-7-15-11-17(14-5-3-2-4-6-14)12-16(9-10-20)19(15)13-18/h2-9,13,17H,11-12H2,1H3

InChI Key

ZMLVCQCJUFKPQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC(CC2=CC#N)C3=CC=CC=C3)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.